3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline

Catalog No.
S8177052
CAS No.
M.F
C12H15F2NO2
M. Wt
243.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline

Product Name

3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline

IUPAC Name

3-(difluoromethyl)-4-(oxan-4-yloxy)aniline

Molecular Formula

C12H15F2NO2

Molecular Weight

243.25 g/mol

InChI

InChI=1S/C12H15F2NO2/c13-12(14)10-7-8(15)1-2-11(10)17-9-3-5-16-6-4-9/h1-2,7,9,12H,3-6,15H2

InChI Key

UTLFQKIKLYKHCF-UHFFFAOYSA-N

SMILES

C1COCCC1OC2=C(C=C(C=C2)N)C(F)F

Canonical SMILES

C1COCCC1OC2=C(C=C(C=C2)N)C(F)F

3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is an organic compound characterized by the presence of a difluoromethyl group and an oxan-4-yloxy group attached to an aniline backbone. This compound exhibits unique chemical properties due to the combination of the difluoromethyl moiety, which enhances stability and reactivity, and the oxan-4-yloxy group, which can influence solubility and biological interactions. The molecular structure can be represented as follows:

  • Molecular Formula: C₁₃H₁₃F₂N₁O₂
  • IUPAC Name: 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline

  • Oxidation: The compound can be oxidized to yield quinones or other oxidized derivatives, typically using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions may convert it into different amine forms, utilizing reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution: The aniline nitrogen can engage in nucleophilic aromatic substitution reactions, allowing the introduction of additional functional groups under specific conditions.

These reactions enable the synthesis of derivatives that may have enhanced or altered properties compared to the parent compound.

The biological activity of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline is primarily linked to its interaction with biological targets such as enzymes and receptors. The difluoromethyl group is known to enhance binding affinity and selectivity, while the oxan-4-yloxy group can affect solubility and bioavailability. Research indicates that compounds with similar structures may exhibit enzyme inhibition properties, making this compound a candidate for further biological studies.

The synthesis of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline can be achieved through several methods:

  • Direct Substitution: Starting from an appropriate aniline derivative, the difluoromethyl and oxan-4-yloxy groups can be introduced via electrophilic aromatic substitution or nucleophilic substitution techniques.
  • Functional Group Transformations: Existing functional groups on a precursor molecule can be transformed into difluoromethyl and oxan-4-yloxy groups through specific reagents and conditions.
  • Industrial Production: Large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline has potential applications in various fields:

  • Pharmaceutical Development: It serves as a building block for synthesizing complex molecules in drug discovery.
  • Agrochemicals: The compound may be used in developing herbicides or pesticides due to its potential biological activity.
  • Material Science: It could contribute to the production of advanced materials with specific thermal or electrical properties.

Interaction studies of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline focus on its binding mechanisms with biological targets. These studies often involve:

  • In vitro assays to determine enzyme inhibition potency.
  • Molecular docking studies to predict binding affinities and interaction modes with target proteins.

Such investigations are crucial for understanding the therapeutic potential of this compound.

Several compounds share structural similarities with 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline. A comparison highlights its unique features:

Compound NameKey Features
3-(Trifluoromethyl)-4-(oxan-4-yloxy)anilineContains a trifluoromethyl group instead of difluoromethyl.
3-(Difluoromethyl)-4-(methoxy)anilineHas a methoxy group instead of oxan-4-yloxy.
2-Bromo-4-(difluoromethyl)anilineLacks the oxan-4-yloxy group but shares the difluoromethyl feature.
3-(Difluoromethyl)-phenylamineA simpler structure without the oxan moiety.

Uniqueness

The uniqueness of 3-(Difluoromethyl)-4-(oxan-4-yloxy)aniline lies in its combination of both difluoromethyl and oxan-4-yloxy groups, which confer distinct chemical properties suitable for various applications in medicinal chemistry and materials science. The presence of these functional groups enhances its stability, reactivity, and potential biological interactions compared to similar compounds.

XLogP3

2.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

243.10708505 g/mol

Monoisotopic Mass

243.10708505 g/mol

Heavy Atom Count

17

Dates

Last modified: 01-05-2024

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